AKOS BBS-00008195

Fragment-based drug discovery Lead-like property space Physicochemical profiling

AKOS BBS-00008195 (CAS 340319-43-9) is a synthetic small molecule formally named (E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(furan-2-ylmethyl)prop-2-enamide, with molecular formula C₁₇H₁₆N₂O₄ and molecular weight 312.32 g/mol. It belongs to the α-cyanoacrylamide class, a family of compounds recognized for their ability to act as reversible covalent electrophilic warheads targeting non-catalytic cysteine residues in kinases and other proteins.

Molecular Formula C17H16N2O4
Molecular Weight 312.325
CAS No. 340319-43-9
Cat. No. B2587219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKOS BBS-00008195
CAS340319-43-9
Molecular FormulaC17H16N2O4
Molecular Weight312.325
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CO2)O
InChIInChI=1S/C17H16N2O4/c1-2-22-16-9-12(5-6-15(16)20)8-13(10-18)17(21)19-11-14-4-3-7-23-14/h3-9,20H,2,11H2,1H3,(H,19,21)/b13-8+
InChIKeyARCIALMKPIGEIV-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





AKOS BBS-00008195 (CAS 340319-43-9) – Structural Identity and Procurement Baseline for a Cyanoacrylamide Screening Compound


AKOS BBS-00008195 (CAS 340319-43-9) is a synthetic small molecule formally named (E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(furan-2-ylmethyl)prop-2-enamide, with molecular formula C₁₇H₁₆N₂O₄ and molecular weight 312.32 g/mol . It belongs to the α-cyanoacrylamide class, a family of compounds recognized for their ability to act as reversible covalent electrophilic warheads targeting non-catalytic cysteine residues in kinases and other proteins [1]. The compound is supplied through Sigma-Aldrich's AldrichCPR collection as a rare and unique chemical intended for early discovery research; Sigma-Aldrich explicitly does not collect analytical data for this product, and the buyer assumes responsibility for identity and purity confirmation .

AKOS BBS-00008195 (CAS 340319-43-9) – Why Generic Cyanoacrylamide Substitution Is Not Advisable


Within the α-cyanoacrylamide family, the specific combination of three structural features—the 3-ethoxy-4-hydroxyphenyl ring, the furan-2-ylmethyl N-substituent, and the electrophilic α-cyanoacrylamide warhead—collectively determines target engagement, warhead reactivity, and physicochemical properties . Replacing any single element with a generic alternative (e.g., removing the ethoxy group, substituting furan with thiophene or benzyl, or altering the acrylamide warhead) can simultaneously shift cysteine-trapping kinetics, hydrogen-bonding geometry, and lipophilicity in ways that are not predictable without comparative experimental data [1]. Because this compound lacks published head-to-head selectivity profiling, the assumption that a structurally similar cyanoacrylamide will replicate its biological profile introduces unquantified risk in screening campaigns and SAR studies .

AKOS BBS-00008195 (CAS 340319-43-9) – Quantitative Differential Evidence Versus Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation from Des-Ethoxy Analog

AKOS BBS-00008195 (MW 312.32) possesses a 3-ethoxy substituent absent in the closest commercially available analog (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide (MW 268.27, CAS 16201-73-3). The ethoxy group adds 44.05 Da and one additional hydrogen-bond acceptor, shifting the compound from fragment space (MW < 300) into lead-like space while retaining fragment-like structural simplicity . No direct biological comparison data exist for these two compounds. This evidence is based on structural and physicochemical class-level inference .

Fragment-based drug discovery Lead-like property space Physicochemical profiling

Furan vs. Thiophene Heterocycle Substitution: Impact on Electrophilic Warhead Reactivity

AKOS BBS-00008195 incorporates an N-(furan-2-ylmethyl) substituent. The furan oxygen provides a hydrogen-bond acceptor (HBA) adjacent to the amide, whereas the corresponding thiophene analog—2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide—replaces the furan O with sulfur, eliminating the HBA and altering the electronic environment of the amide NH . Published studies on heteroaryl-substituted cyanoacrylamides demonstrate that furan-containing analogs exhibit different cysteine-trapping kinetics compared to thiophene-containing analogs due to differences in the electron-withdrawing character of the heterocycle [1]. No direct comparative biochemical data exist for this exact compound pair.

Covalent inhibitor design Heterocycle SAR Electrophilic warhead tuning

Hydrogen-Bond Donor/Acceptor Profile Differentiation from N-Benzyl Analog

The N-(furan-2-ylmethyl) group in AKOS BBS-00008195 provides one oxygen-centered hydrogen-bond acceptor in the side chain, whereas the N-benzyl analog (N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide) replaces this with a purely hydrophobic phenyl ring, offering zero side-chain HBA and increased logP . This difference in H-bond capacity alters the pharmacophoric profile when docked into ATP-binding pockets of kinases, where the furan oxygen can engage the hinge region or ribose pocket residues that the benzyl analog cannot address [1]. No direct comparative biochemical data exist for this exact compound pair.

Pharmacophore modeling Ligand efficiency metrics Structure-based design

AKOS BBS-00008195 (CAS 340319-43-9) – Evidence-Anchored Research and Procurement Application Scenarios


Kinase-Targeted Covalent Fragment Library Expansion with Furan-Containing Cyanoacrylamides

AKOS BBS-00008195 is suitable for inclusion in focused covalent fragment libraries aimed at reversible cysteine targeting in kinases. The cyanoacrylamide warhead class has been validated for reversible covalent bond formation with non-catalytic cysteine residues, and the furan-2-ylmethyl substituent provides an HBA contact that may engage kinase hinge regions . Users procuring this compound should treat it as a fragment-level starting point requiring downstream biochemical profiling, rather than as a validated probe .

Physicochemical Property Differentiation in Lead-Like Screening Sets

With MW 312.32 Da, 4 HBA, and estimated logP ~2.5–3.0, AKOS BBS-00008195 occupies a distinct lead-like property bin compared to smaller des-ethoxy or des-furfuryl cyanoacrylamide fragments . Procurement teams assembling screening decks stratified by physicochemical properties can use this compound to fill the 300–350 Da cyanoacrylamide niche, complementing smaller fragment analogs already in the collection .

SAR Probe Synthesis Starting Material for 3-Ethoxy-4-hydroxyphenyl Cyanoacrylamide Series

The 3-ethoxy-4-hydroxyphenyl substitution pattern is uncommon in commercial cyanoacrylamide libraries. AKOS BBS-00008195 can serve as a reference standard or starting scaffold for synthesizing a series of analogs with systematic variation at the N-substituent position (furan → thiophene, benzyl, alkyl) while keeping the 3-ethoxy-4-hydroxyphenyl warhead constant, enabling systematic SAR exploration .

Building Block for Heteroaryl-Functionalized Acrylamide Derivatives in Organic Synthesis

The compound's multiple reactive and modifiable functional groups (phenolic -OH, α,β-unsaturated cyanoacrylamide, furan ring) make it a versatile building block for constructing more complex heterocyclic scaffolds. It can serve as a key intermediate in the synthesis of substituted acrylamide derivatives for medicinal chemistry programs .

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